molecular formula C8H7BrN2O2 B8667711 Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- CAS No. 65971-74-6

Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-

Cat. No.: B8667711
CAS No.: 65971-74-6
M. Wt: 243.06 g/mol
InChI Key: ORVVNXAFZBVFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-: is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenyl group and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- typically involves the reaction of 3-bromoaniline with acetic anhydride to form N-(3-bromophenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, making it useful in drug discovery and development.

Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it can be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- can be used in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific characteristics.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

    N-(3-bromophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    N-(4-bromophenyl)-2-(hydroxyimino)acetamide: Similar structure but with the bromine atom in the para position, which can affect its reactivity and interaction with molecular targets.

    N-(3-chlorophenyl)-2-(hydroxyimino)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is unique due to the presence of both the bromine atom and the hydroxyimino group. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its ability to act as an enzyme inhibitor further distinguishes it from similar compounds.

Properties

CAS No.

65971-74-6

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

N-(3-bromophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

ORVVNXAFZBVFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3000 mL round bottom flask, 3-bromoaniline (50 g, 0.2907 mol), water (1500 mL), chloral hydrate (57.7 g, 0.3488 mol), hydroxylamine hydrochloride (64.6 g, 0.9302 mol) and sodium sulfate (250 g) were added. To this reaction mixture conc. HCl (76 mL) was slowly added. The reaction mixture was stirred at 90° C. for 2 h. The white precipitate was formed and was collected by filtration. The white solid was dried to get the title compound [60 g, 85%]. 1H NMR (300 MHz, DMSO-d6): δ 12.28 (s, 1H), 10.38 (s, 1H), 8.03 (t, J=1.5 Hz, 1H), 7.62-7.65 (m, 2H), 7.29-7.31 (m, 2H). LC-MS (ESI): Calculated mass: 242.0; Observed mass: 243.0 [M+H]+ (RT: 0.17 min).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.